N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17679056
InChI: InChI=1S/C13H26N2O2S/c16-18(17,13-6-2-1-3-7-13)15-10-8-12-5-4-9-14-11-12/h12-15H,1-11H2
SMILES:
Molecular Formula: C13H26N2O2S
Molecular Weight: 274.43 g/mol

N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide

CAS No.:

Cat. No.: VC17679056

Molecular Formula: C13H26N2O2S

Molecular Weight: 274.43 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide -

Specification

Molecular Formula C13H26N2O2S
Molecular Weight 274.43 g/mol
IUPAC Name N-(2-piperidin-3-ylethyl)cyclohexanesulfonamide
Standard InChI InChI=1S/C13H26N2O2S/c16-18(17,13-6-2-1-3-7-13)15-10-8-12-5-4-9-14-11-12/h12-15H,1-11H2
Standard InChI Key XTZWFUWUOIAZCA-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)S(=O)(=O)NCCC2CCCNC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide comprises three key structural elements:

  • Cyclohexanesulfonamide: A six-membered cyclohexane ring fused to a sulfonamide group (SO2NH2-\text{SO}_2\text{NH}_2), conferring rigidity and potential hydrogen-bonding capacity.

  • Piperidine Moiety: A six-membered nitrogen-containing heterocycle, contributing basicity and conformational flexibility.

  • Ethyl Linker: A two-carbon chain bridging the sulfonamide and piperidine groups, optimizing spatial orientation for target binding .

The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical formulations .

Physicochemical Properties

Key computed and experimental properties include:

PropertyValueSource
Molecular Weight310.88 g/mol
XLogP32.1 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds5

The compound’s topological polar surface area (TPSA) of 78.6 Ų suggests moderate membrane permeability, aligning with its potential as a peripherally acting therapeutic agent .

Synthesis and Optimization

Synthetic Routes

The synthesis of N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride typically involves sequential functionalization:

  • Sulfonylation: Reaction of cyclohexanesulfonyl chloride with a piperidine-ethylamine intermediate under basic conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability .

Critical parameters influencing yield and purity include:

  • Temperature: Controlled cooling (−10°C to 0°C) during sulfonylation minimizes side reactions.

  • Solvent Selection: Dichloromethane or tetrahydrofuran (THF) optimizes reagent solubility .

Analytical Characterization

Structural confirmation relies on:

  • NMR Spectroscopy: 1H^1\text{H}-NMR signals at δ 1.2–1.8 ppm (cyclohexane protons) and δ 2.7–3.1 ppm (piperidine N–CH₂).

  • Mass Spectrometry: ESI-MS m/z 273.1 [M–HCl]+^+ corroborates the molecular formula .

Pharmacological Applications and Mechanisms

Pharmacokinetic Profiling

Preliminary data from analogous piperidine-sulfonamides highlight:

  • Metabolic Stability: Hepatic microsomal half-life >120 minutes, indicating resistance to cytochrome P450-mediated degradation .

  • Blood-Brain Barrier Penetration: Low permeability (MDCK-mdr1 assay: 0.2% transport) suggests peripheral selectivity, minimizing central nervous system (CNS) side effects .

Comparative Analysis with Structural Analogs

To contextualize its therapeutic potential, N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide is compared to related compounds:

CompoundStructural FeaturesUnique Properties
N-(4-Methylpiperazin-1-yl)cyclohexanesulfonamidePiperazine ringEnhanced aqueous solubility
N-[2-(Morpholin-4-yl)ethyl]cyclohexanesulfonamideMorpholine moietyImproved metabolic stability
3-[2-(Ethylsulfanyl)ethyl]piperidin-3-olThioether linkerHigher lipophilicity (XLogP3 0.9)

This compound’s ethyl linker and cyclohexanesulfonamide core balance polarity and rigidity, favoring target engagement without excessive hydrophobicity .

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